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Compound of Interest

Compound Name: Orvepitant

Cat. No.: B1677502

For Researchers, Scientists, and Drug Development Professionals

Orvepitant, a selective neurokinin-1 (NK1) receptor antagonist, has been investigated in
several double-blind, placebo-controlled clinical trials for its potential therapeutic effects in
various conditions, primarily chronic refractory cough and pruritus. This guide provides an
objective comparison of orvepitant's performance against placebo, supported by experimental
data from key clinical studies.

Mechanism of Action: Targeting the NK1 Receptor

Orvepitant exerts its effects by blocking the binding of Substance P, a neuropeptide, to the
NK1 receptor. Substance P is implicated in the pathophysiology of cough and itch by
transmitting signals in the central and peripheral nervous systems that lead to the sensation of
these conditions. By inhibiting this interaction, orvepitant aims to reduce the neuronal
hypersensitivity that contributes to chronic cough and pruritus.

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor, initiates a
cascade of intracellular signaling events. This process involves the activation of Gg and Gs
proteins, leading to the production of second messengers such as inositol trisphosphate (IP3),
diacylglycerol (DAG), and cyclic adenosine monophosphate (CAMP). These messengers, in
turn, trigger downstream pathways involving protein kinase C (PKC), mitogen-activated protein
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kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt, as well as an increase in
intracellular calcium levels.
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Figure 1: Simplified NK1 Receptor Signaling Pathway. Orvepitant acts as an antagonist,
blocking Substance P binding.

Clinical Efficacy in Chronic Refractory Cough: The
VOLCANO-2 Study

The VOLCANO-2 trial was a Phase 2b, randomized, double-blind, placebo-controlled study
that evaluated the efficacy and safety of orvepitant in patients with chronic refractory cough.

Experimental Protocol: VOLCANO-2

o Study Design: 12-week, parallel-group study.
 Participants: 315 patients with refractory chronic cough for at least one year.

« Intervention: Patients received orvepitant (10 mg, 20 mg, or 30 mg once daily) or placebo.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1677502?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677502?utm_src=pdf-body
https://www.benchchem.com/product/b1677502?utm_src=pdf-body
https://www.benchchem.com/product/b1677502?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

e Primary Endpoint: Change from baseline in 24-hour cough frequency at week 12, measured
by the VitaloJAK™ ambulatory cough monitor.

e Secondary Endpoints: Change from baseline in patient-reported outcomes, including the
Leicester Cough Questionnaire (LCQ), Cough Severity Visual Analog Scale (VAS), and
Urge-to-Cough VAS.

Data Presentation: Efficacy in Chronic Cough

(VOL CANO-2, 30 mg dose vs. Placeha)
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Endpoint | Placebo Corrected p-value

m

< Improvement

Awake Cough

Not Met Not Met - >0.05
Frequency
Leicester Cough Statistically
Questionnaire Significant - 1.6 points 0.009[1]
(LCQ) Improvement

) Statistically

Cough Severity o

Significant - 9.0 mm 0.034[1]
VAS

Improvement

Statistically
Urge-to-Cough o

Significant - 11.8 mm 0.005[1]
VAS

Improvement

Note: While the primary endpoint of reducing awake cough frequency was not met in the full
analysis set, a near-significant reduction was observed in a pre-defined subgroup of patients
with higher baseline cough frequency (p=0.066)[1][2].

Safety and Tolerability: VOLCANO-2 (30 mg dose vs.
Placebo)
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Adverse Event Orvepitant (30 mg) Placebo
Headache 8.9% 5.1%
Dizziness 6.3% 1.3%
Fatigue 13.9% 5.1%
Somnolence 6.3% 0%

Clinical Efficacy in Pruritus: The RELIEVE 1 Study

The RELIEVE 1 trial was a Phase 2, randomized, double-blind, placebo-controlled study that
assessed the efficacy of orvepitant in reducing the intensity of pruritus induced by epidermal
growth factor receptor inhibitors (EGFRI) in cancer patients.

Experimental Protocol: RELIEVE 1

o Study Design: Randomized, double-blind, placebo-controlled trial.
o Participants: 44 patients with moderate to intense pruritus secondary to EGFRI treatment.

¢ Intervention: Patients received orvepitant (10 mg or 30 mg once daily) or placebo for 4
weeks.

e Primary Endpoint: Change from baseline in the Numerical Rating Scale (NRS) score for
pruritus at week 4.

Mean Change from Baseline in NRS Score
Treatment Group

(SD)
Orvepitant 30 mg -2.78 (2.64)
Orvepitant 10 mg -3.04 (3.06)
Placebo -3.21 (1.77)
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Note: There was no statistically significant difference observed between the orvepitant and
placebo groups in the reduction of pruritus NRS scores.

Experimental Workflow: A Representative Clinical
Trial

The following diagram illustrates a typical workflow for a double-blind, placebo-controlled
clinical trial of orvepitant.
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Figure 2: Representative workflow of a double-blind, placebo-controlled trial of orvepitant.
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Conclusion

In double-blind, placebo-controlled studies, orvepitant has demonstrated a statistically
significant improvement in patient-reported outcomes for chronic refractory cough at a 30 mg
daily dose, although it did not meet the primary endpoint of reducing objective cough frequency
in the overall study population. In the treatment of pruritus induced by EGFRI, orvepitant did
not show a significant difference from placebo. The safety profile of orvepitant in these studies
was generally acceptable, with headache, dizziness, fatigue, and somnolence being the most
commonly reported adverse events compared to placebo. Further research may be needed to
identify specific patient populations that are more likely to respond to orvepitant treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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